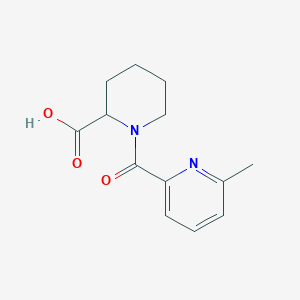
methyl 6-bromo-3-formyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate (M6BFI) is a chemical compound belonging to the class of carboxylic acids. It has been widely studied for its potential applications in scientific research and laboratory experiments. This compound has been found to have a wide range of biochemical and physiological effects on various biological systems.
Aplicaciones Científicas De Investigación
Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate has been used in various scientific research applications, such as the study of cancer and diabetes. It has been found to have anti-tumor and anti-diabetic effects in cell culture and animal models. In addition, it has been used as a tool to study the mechanism of action of other drugs and compounds.
Mecanismo De Acción
The exact mechanism of action of methyl 6-bromo-3-formyl-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act on various biochemical and physiological pathways. It has been found to inhibit the activity of certain enzymes, such as protein kinase C and cyclooxygenase-2. In addition, it has been found to interact with various receptors, such as the serotonin receptor, and to modulate the activity of certain transcription factors.
Biochemical and Physiological Effects
methyl 6-bromo-3-formyl-1H-indole-2-carboxylate has been found to have a wide range of biochemical and physiological effects on various biological systems. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic effects in cell culture and animal models. In addition, it has been found to modulate the activity of various enzymes, receptors, and transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is stable and can be stored for long periods of time. However, there are some limitations to using methyl 6-bromo-3-formyl-1H-indole-2-carboxylate in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is not yet fully understood. In addition, its effects on various biological systems have not been extensively studied.
Direcciones Futuras
The potential applications of methyl 6-bromo-3-formyl-1H-indole-2-carboxylate in scientific research and laboratory experiments are still being explored. There are several future directions that could be explored, such as the development of new synthesis methods, the study of its effects on various biological systems, and the development of new drugs and compounds based on its chemical structure. In addition, further research could be done to better understand its mechanism of action and to identify potential therapeutic applications.
Métodos De Síntesis
Methyl 6-bromo-3-formyl-1H-indole-2-carboxylate can be synthesized by a two-step reaction. The first step involves the reaction of 6-bromo-3-formylindole with ethyl chloroformate in the presence of a base, such as triethylamine, to form the ethyl ester of the compound. The second step involves the reaction of the ethyl ester with sodium hydroxide in the presence of a solvent, such as tetrahydrofuran, to form the desired compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-bromo-3-formyl-1H-indole-2-carboxylate involves the bromination of 3-formylindole followed by esterification with methyl chloroformate and carboxylation with carbon dioxide.", "Starting Materials": [ "3-formylindole", "bromine", "methyl chloroformate", "triethylamine", "carbon dioxide", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Bromination of 3-formylindole with bromine in diethyl ether using triethylamine as a catalyst to yield 6-bromo-3-formylindole.", "Step 2: Esterification of 6-bromo-3-formylindole with methyl chloroformate in the presence of triethylamine in diethyl ether to yield methyl 6-bromo-3-formylindole-2-carboxylate.", "Step 3: Carboxylation of methyl 6-bromo-3-formylindole-2-carboxylate with carbon dioxide in the presence of triethylamine and sodium bicarbonate in methanol to yield methyl 6-bromo-3-formyl-1H-indole-2-carboxylate." ] } | |
Número CAS |
893730-68-2 |
Nombre del producto |
methyl 6-bromo-3-formyl-1H-indole-2-carboxylate |
Fórmula molecular |
C11H8BrNO3 |
Peso molecular |
282.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



